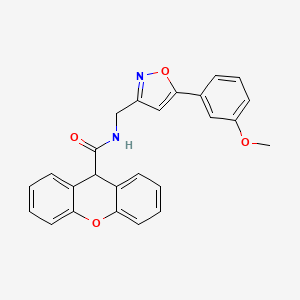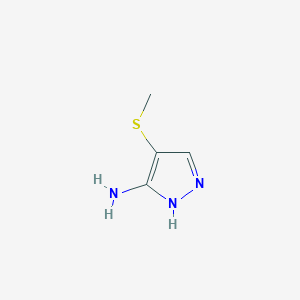
2-((Bis(dimethylamino)methylene)amino)-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((Bis(dimethylamino)methylene)amino)-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium chloride is a useful research compound. Its molecular formula is C10H22ClN5 and its molecular weight is 247.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been reported to target protein-protein interactions (ppis) in the development of novel therapeutic agents .
Mode of Action
It’s known that similar compounds can inhibit certain interactions, such as the sars-cov-2 ace2/spike interaction . This suggests that the compound might interact with its targets, leading to changes in their function or activity.
Biochemical Pathways
Similar compounds have been reported to affect the synthesis of nitrogen-containing heterocycles bearing carbamide fragments . This suggests that the compound might influence similar biochemical pathways.
Pharmacokinetics
Similar compounds have been reported to be orally active and show good gastrointestinal absorption . This suggests that the compound might have similar ADME properties, which could impact its bioavailability.
Result of Action
Similar compounds have been reported to inhibit immune-activated nitric oxide production . This suggests that the compound might have similar effects at the molecular and cellular level.
Action Environment
Similar compounds have been reported to exhibit ph and temperature-responsive properties . This suggests that the compound might also be influenced by environmental factors such as pH and temperature.
Properties
IUPAC Name |
[dimethylamino-[(1,3-dimethylimidazolidin-2-ylidene)amino]methylidene]-dimethylazanium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N5.ClH/c1-12(2)9(13(3)4)11-10-14(5)7-8-15(10)6;/h7-8H2,1-6H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGRHTJTTLMDTE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=NC(=[N+](C)C)N(C)C)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-({[3,3'-bithiophene]-5-yl}methyl)cyclohex-3-ene-1-carboxamide](/img/structure/B2927369.png)


![3-(4-methoxybenzoyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline](/img/structure/B2927374.png)





![2-chloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2927382.png)



![N'-[2-(4-chlorophenoxy)ethanimidoyl]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B2927389.png)
